甲基β-木二糖苷

描述

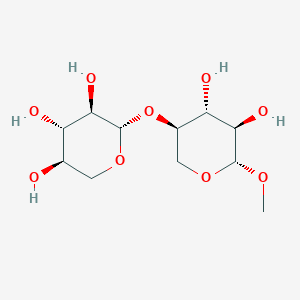

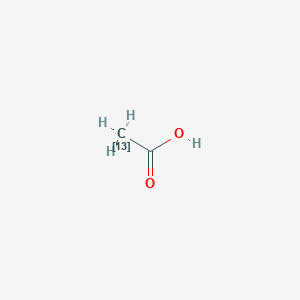

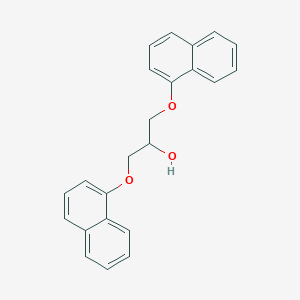

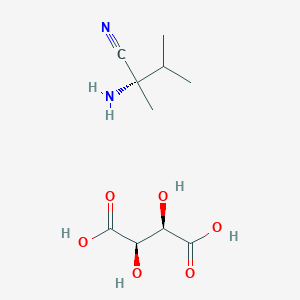

Methyl beta-xylobioside is a chemical compound with the molecular formula C11H20O9 . It is a type of carbohydrate, specifically a disaccharide, which consists of two xylose residues linked by a beta-1,4-glycosidic bond . The molecular weight of Methyl beta-xylobioside is 296.27 g/mol .

Molecular Structure Analysis

The molecular structure of Methyl beta-xylobioside has been analyzed using nuclear magnetic resonance (NMR) spectroscopy . This technique allows for the determination of the three-dimensional structure and conformation of the molecule in solution. The NMR spectrum of Methyl beta-xylobioside was interpreted using calculated J13C-H coupling constants and nuclear Overhauser effects for protons across the anomeric linkage .Physical And Chemical Properties Analysis

Methyl beta-xylobioside has several physical and chemical properties that have been computed . These include a molecular weight of 296.27 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 3 .科学研究应用

它用于合成 β-(1-->4)-D-木吡喃糖苷的 2-和 4-硝基苯基 β-糖苷,这在碳水化合物研究中具有意义 (Takeo et al., 1995).

研究人员已使用它来研究硫木寡糖抑制剂与 11 族木聚糖酶的非共价结合,有助于我们了解酶-底物相互作用 (Jänis et al., 2005).

它对于研究 α-和 β-连接衍生木二糖苷之间的碎裂行为差异至关重要,有助于分析化学 (Kerk et al., 1994).

该化合物用于研究木霉菌内切 1,4-木聚糖酶水解 1,4-木吡喃糖苷键的立体化学,加深了我们对酶促过程的理解 (Biely et al., 1994).

甲基 β-木二糖苷作为木聚糖酶的捕获剂,有助于鉴定酶中的活性位点亲核试剂,如枯草芽孢杆菌木聚糖酶 (Miao et al., 1994).

它用作 β-D-木聚糖酶测定中的底物,从 MU β-D-木寡糖苷及其相应的三糖苷中释放无糖苷,有助于酶学研究 (Eneyskaya et al., 2005).

在细胞增殖、迁移和分化等细胞过程中,甲基 β-木二糖苷扰乱蛋白聚糖合成,提供了对细胞生物学的见解 (Potter-Perigo et al., 1992).

该化合物用于合成 (1-->4)-β-D-木寡糖,从四糖到十糖,为有机合成领域做出贡献 (Takeo et al., 1995).

甲基 β-木二糖苷增加了酵母菌隐球菌(木聚糖降解酶系统的一部分)中木二糖或甲基木糖苷的吸收速率,因此在微生物学和酶学研究中发挥作用 (Kratky & Biely, 1980).

安全和危害

The safety data sheet for Methyl beta-xylobioside suggests that it should be handled with care . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention . It is recommended to avoid dust formation, breathing mist, gas or vapours, and to use personal protective equipment .

未来方向

The future directions for research on Methyl beta-xylobioside could involve further studies on its synthesis, structure, and potential applications. For instance, understanding its conformational flexibility could be useful for designing highly specific substrate analogues . Additionally, its potential therapeutic uses could be explored, given the increasing interest in carbohydrates in drug discovery .

属性

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-methoxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTWYUVVELVCEW-JWJFVCDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70990222 | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl beta-xylobioside | |

CAS RN |

69973-32-6 | |

| Record name | Methyl beta-xylobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069973326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-O-pentopyranosylpentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70990222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)

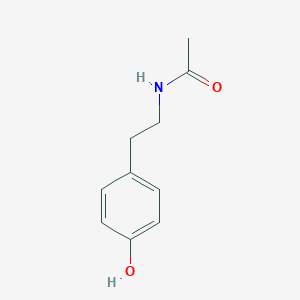

![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)